molecular formula C19H22N2OS B1664960 Aceprometazine CAS No. 13461-01-3

Aceprometazine

Número de catálogo: B1664960
Número CAS: 13461-01-3
Peso molecular: 326.5 g/mol
Clave InChI: XLOQNFNTQIRSOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aceprometazina es un fármaco de prescripción derivado de la fenotiazina con propiedades neurolépticas y antihistamínicas. No se prescribe ampliamente y puede estar asociado con el Parkinsonismo inducido por fármacos. La aceprometazina se utiliza a menudo en combinación con meprobamato para el tratamiento de los trastornos del sueño en Francia bajo el nombre comercial Mepronizine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La aceprometazina se sintetiza a partir de 2-acetilfenotiazina y 2-cloropropildimetilamina. La reacción implica la reordenación en la cadena lateral entre el precursor y el producto debido a una aziridina de tipo metadona .

Métodos de producción industrial: La producción industrial de aceprometazina sigue rutas sintéticas similares pero a mayor escala, asegurando la pureza y la consistencia requeridas para el uso farmacéutico. El proceso implica condiciones de reacción estrictas y pasos de purificación para cumplir con las normas reglamentarias.

Análisis De Reacciones Químicas

Tipos de reacciones: La aceprometazina experimenta diversas reacciones químicas, entre ellas:

    Oxidación: La aceprometazina puede oxidarse para formar sulfóxidos y sulfonas.

    Reducción: Las reacciones de reducción pueden convertir la aceprometazina en sus aminas correspondientes.

    Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de la fenotiazina.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

    Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en condiciones básicas o ácidas.

Productos principales:

    Oxidación: Sulfóxidos y sulfonas.

    Reducción: Aminas.

    Sustitución: Diversos derivados de la fenotiazina sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Aceprometazine exhibits multiple pharmacological actions:

  • Dopaminergic Antagonism : Blocks D1 to D4 dopamine receptors, contributing to its antipsychotic effects.
  • Serotonergic Activity : Acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic and antidepressant properties.
  • Histaminergic Antagonism : As an H1-receptor antagonist, it induces sedation and prevents nausea.
  • Alpha-Adrenergic Blockade : Inhibits alpha-1 and alpha-2 receptors, leading to hypotension and sedation.
  • Muscarinic Receptor Interaction : Affects cholinergic pathways, potentially causing side effects like dry mouth and urinary retention .

Veterinary Applications

This compound is predominantly used in veterinary settings for:

  • Sedation : It is widely utilized to calm anxious animals during procedures or travel. Dosages vary by species; for example, dogs may receive 0.05 mg/kg intravenously .
  • Antiemetic Effects : It helps manage vomiting in animals undergoing surgery or those experiencing motion sickness .
  • Pre-anesthetic Medication : Often combined with other sedatives or analgesics (e.g., opioids) to enhance sedation and provide analgesia .

Human Medical Applications

While this compound was once used as an antipsychotic in humans, its use has declined significantly. Current applications include:

  • Management of Severe Nausea and Vomiting : Particularly in patients undergoing chemotherapy or surgery.
  • Adjunctive Therapy for Anxiety Disorders : In some cases, it may be prescribed for short-term management of severe anxiety .

Case Study 1: Acepromazine Overdose

A notable case involved a 54-year-old woman who ingested 950 mg of acepromazine intended for her dog. She experienced severe central nervous system depression and hypotension requiring intensive care. Serial plasma levels indicated a rapid decline in drug concentration, with a half-life of approximately 2.95 hours. This case highlighted the potential toxicity of acepromazine in humans and the importance of monitoring plasma levels during overdose scenarios .

Case Study 2: Serotonin Syndrome

In another instance, a patient on fluoxetine and this compound developed serotonin syndrome after an increase in fluoxetine dosage. Symptoms included hyperhidrosis, nausea, and agitation. The management involved discontinuation of the medications and supportive care, illustrating the risks associated with polypharmacy involving acepromazine .

Comparative Effectiveness

This compound is often compared with other sedatives in various studies:

Combination Treatment Sedation Score (T1) Effect on Blood Pressure
Acepromazine + Nalbuphine12 (10–12)Significant decrease observed
Acepromazine + Butorphanol11 (7–14)Similar decrease noted
Acepromazine Alone3 (1–3)Mild decrease

This table illustrates that while this compound alone provides some sedation, combinations with opioids significantly enhance sedative effects without markedly increasing adverse cardiovascular responses .

Mecanismo De Acción

La aceprometazina actúa como antagonista de los receptores H1, induciendo la sedación al cruzar la barrera hematoencefálica y unirse a los receptores H1 en el sistema nervioso central. También tiene propiedades neurolépticas al actuar sobre los receptores dopaminérgicos, serotoninérgicos y adrenérgicos, contribuyendo a sus efectos sedantes y antihistamínicos .

Compuestos similares:

    Acepromazina: Un derivado de la fenotiazina utilizado como fármaco veterinario con propiedades sedantes similares.

    Clorpromazina: Otro derivado de la fenotiazina con propiedades antipsicóticas.

    Prometazina: Un derivado de la fenotiazina con fuertes efectos antihistamínicos.

Singularidad: La aceprometazina es única por su combinación de propiedades neurolépticas y antihistamínicas, lo que la hace adecuada para el tratamiento de los trastornos del sueño en combinación con otros fármacos .

Comparación Con Compuestos Similares

    Acepromazine: A phenothiazine derivative used as a veterinary drug with similar sedative properties.

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative with strong anti-histamine effects.

Uniqueness: Aceprometazine is unique due to its combination of neuroleptic and anti-histamine properties, making it suitable for treating sleep disorders in combination with other drugs .

Actividad Biológica

Aceprometazine is a phenothiazine derivative with significant biological activity, primarily known for its sedative, neuroleptic, and antiemetic properties. It is commonly utilized in veterinary medicine, particularly in horses, as a pre-anesthetic sedative. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound functions primarily as an antagonist at the H1 histamine receptors , which allows it to induce sedation by crossing the blood-brain barrier. Additionally, it exhibits antagonistic effects on several other receptors, including:

  • Dopaminergic receptors (D2)
  • α1-adrenergic receptors
  • Muscarinic acetylcholine receptors

These interactions contribute to its diverse pharmacological profile, including sedative and antiemetic effects by acting on the chemoreceptor trigger zone in the brain .

Pharmacokinetics

This compound is metabolized in the liver to its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in urine. Its pharmacokinetic properties include:

PropertyValue
BioavailabilityHigh
Half-life6-12 hours
MetabolismHepatic
ExcretionRenal

The drug's ability to penetrate the central nervous system effectively makes it a useful agent for sedation .

Clinical Uses

This compound is utilized in various clinical settings:

  • Sedation : It is widely used for sedation in animals before surgical procedures.
  • Antiemetic : The drug's action on the chemoreceptor trigger zone helps prevent nausea and vomiting.
  • Antipsychotic : Although primarily used in veterinary medicine, it has applications in human medicine for managing anxiety and agitation.

Seizure Activity

Historically, there have been concerns regarding this compound's potential to lower seizure thresholds. However, recent studies indicate that it may not exacerbate seizures and could even reduce seizure activity in certain cases. A retrospective study at the University of Tennessee observed 36 dogs with a history of seizures treated with this compound. The findings suggested that no seizures occurred within 16 hours post-administration, and some dogs experienced a reduction in seizure frequency .

Syncope Risk

A multicenter case-control study assessed the risk of syncope among elderly patients consuming various drugs, including this compound. The study found that this compound was associated with an increased risk of syncope (OR = 2.0) when compared to controls. This highlights the need for caution when prescribing this medication to older adults .

Safety Profile

Despite its efficacy, this compound carries potential side effects:

  • Sedation : Excessive sedation can occur, particularly in sensitive populations.
  • Cardiovascular Effects : It may cause hypotension due to its α1-adrenergic antagonism.
  • Neurological Effects : Rarely, it can lead to extrapyramidal symptoms or other neurological disturbances.

Propiedades

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOQNFNTQIRSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864407
Record name Acepromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.22e-02 g/L
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aceprometazine, acting as an H1-receptor antagonist can induce sedation by being able to cross the blood-brain-barrier and binding to H1-receptors in the central nervous system.
Record name Aceprometazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13461-01-3
Record name Aceprometazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13461-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceprometazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceprometazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acepromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aceprometazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEPROMETAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984N9YTM4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aceprometazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aceprometazine
Reactant of Route 2
Reactant of Route 2
Aceprometazine
Reactant of Route 3
Reactant of Route 3
Aceprometazine
Reactant of Route 4
Reactant of Route 4
Aceprometazine
Reactant of Route 5
Reactant of Route 5
Aceprometazine
Reactant of Route 6
Aceprometazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.